molecular formula C20H23FN4O2 B606338 布林纳布替尼 CAS No. 1912445-55-6

布林纳布替尼

货号: B606338
CAS 编号: 1912445-55-6
分子量: 370.4 g/mol
InChI 键: VJPPLCNBDLZIFG-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

布瑞尼布,也称为 BMS-986195,是一种高度选择性的布鲁顿酪氨酸激酶 (BTK) 共价抑制剂。布鲁顿酪氨酸激酶是一种非受体酪氨酸激酶,在 B 细胞受体信号传导中起着至关重要的作用,这对 B 细胞的发育和功能至关重要。 布瑞尼布因其对布鲁顿酪氨酸激酶的强效抑制作用,在治疗各种自身免疫性疾病和血液系统恶性肿瘤方面显示出前景 .

科学研究应用

布瑞尼布具有广泛的科学研究应用,包括:

作用机制

布瑞尼布通过共价结合到布鲁顿酪氨酸激酶的活性位点发挥作用,从而抑制其活性。这种抑制阻止下游信号分子的磷酸化,导致 B 细胞受体信号传导的抑制。 这种机制对于其在自身免疫性疾病和血液系统恶性肿瘤中的治疗作用至关重要 .

类似化合物:

    伊布替尼: 首个布鲁顿酪氨酸激酶抑制剂,广泛用于治疗 B 细胞恶性肿瘤。

    阿卡替尼: 第二代布鲁顿酪氨酸激酶抑制剂,具有更高的选择性和更少的脱靶效应。

    扎努替尼: 另一种第二代抑制剂,具有增强的效力和选择性。

    替拉替尼: 一种选择性布鲁顿酪氨酸激酶抑制剂,用于治疗自身免疫性疾病。

    奥雷替尼: 一种高度选择性的布鲁顿酪氨酸激酶抑制剂,具有令人鼓舞的临床结果

布瑞尼布的独特性: 布瑞尼布因其在非常低的剂量下快速体内失活布鲁顿酪氨酸激酶而脱颖而出,提供出色的疗效和耐受性。 其高度选择性和效力使其成为治疗自身免疫性疾病和血液系统恶性肿瘤的宝贵治疗剂 .

安全和危害

Branebrutinib was well tolerated in clinical trials and adverse events were mild/moderate, except for 1 serious adverse event that led to discontinuation .

未来方向

Rapid and high occupancy of BTK and the lack of notable safety findings support further clinical development of Branebrutinib . The development of BTK inhibitors is of great interest for pharmaceutical companies as well as academia .

生化分析

Biochemical Properties

Branebrutinib plays a significant role in biochemical reactions, particularly in the context of BTK inhibition . It interacts with BTK, a member of the Tec family of kinases, which is essential for BCR mediated signaling . Branebrutinib is capable of reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) at sub-toxic concentrations, most likely by directly inhibiting the drug transport function of P-gp .

Cellular Effects

Branebrutinib has a profound impact on various types of cells and cellular processes. It influences cell function by mediating the ATP hydrolysis-dependent efflux of a wide range of chemotherapeutic agents out of cancer cells . This reduces the intracellular drug accumulation and decreases the chemosensitivity of these multidrug-resistant cancer cells .

Molecular Mechanism

The molecular mechanism of action of branebrutinib involves its binding interactions with biomolecules and changes in gene expression. It is capable of reversing P-gp-mediated MDR, most likely by directly inhibiting the drug transport function of P-gp . This is supported by the result of branebrutinib stimulating the ATPase activity of P-gp in a concentration-dependent manner .

Temporal Effects in Laboratory Settings

In laboratory settings, branebrutinib demonstrates changes in its effects over time. It was observed that branebrutinib was rapidly absorbed, with maximum plasma concentration occurring within 1 hour and a half-life of 1.2-1.7 hours, dropping to undetectable levels within 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of branebrutinib vary with different dosages. Robust in vivo efficacy of branebrutinib was demonstrated in murine models of collagen- and collagen antibody–induced arthritis, protecting against clinically evident disease, histological joint damage .

Metabolic Pathways

The metabolic pathways that branebrutinib is involved in are primarily related to the inhibition of BTK. BTK plays a critical role in the downstream signaling pathways for the Fcγ receptor in monocytes, the Fc ε receptor in granulocytes, and the RANK receptor in osteoclasts .

Transport and Distribution

Branebrutinib is transported and distributed within cells and tissues through its interaction with P-gp, an ATP-binding cassette (ABC) drug transporter . P-gp mediates the ATP hydrolysis-dependent efflux of a wide range of chemotherapeutic agents out of cancer cells .

准备方法

合成路线和反应条件: 布瑞尼布的合成涉及一个四步过程,利用高通量实验。关键步骤包括一个吲哚化反应,该反应快速产生高合成复杂度。 此过程包括以下步骤 :

  • 通过新的吲哚化反应形成吲哚核心。
  • 酰胺化以引入酰胺官能团。
  • 取代反应以引入必要的官能团。
  • 产品的最终纯化和分离。

工业生产方法: 布瑞尼布的工业生产遵循相同的合成路线,但针对大规模生产进行了优化。 高通量实验用于确定每一步最有效和最具成本效益的条件,确保最终产品的产率高和纯度高 .

化学反应分析

反应类型: 布瑞尼布经历了几种类型的化学反应,包括:

    取代反应: 在合成过程中引入各种官能团。

    酰胺化: 酰胺键的形成。

    环化: 吲哚核心的形成。

常用试剂和条件:

    取代反应: 通常涉及卤代前体和亲核试剂,在碱性条件下进行。

    酰胺化: 在偶联剂存在下使用胺和羧酸衍生物。

    环化: 需要特定的催化剂和条件来促进吲哚环的形成。

主要产物: 这些反应的主要产物是布瑞尼布本身,具有高纯度和其生物活性所需的特定官能团 .

相似化合物的比较

    Ibrutinib: The first-in-class Bruton’s tyrosine kinase inhibitor, widely used in the treatment of B-cell malignancies.

    Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and reduced off-target effects.

    Zanubrutinib: Another second-generation inhibitor with enhanced potency and selectivity.

    Tirabrutinib: A selective Bruton’s tyrosine kinase inhibitor used in the treatment of autoimmune diseases.

    Orelabrutinib: A highly selective Bruton’s tyrosine kinase inhibitor with promising clinical results

Uniqueness of Branebrutinib: Branebrutinib stands out due to its rapid in vivo inactivation of Bruton’s tyrosine kinase at very low doses, providing excellent efficacy and tolerability. Its high selectivity and potency make it a valuable therapeutic agent in the treatment of autoimmune diseases and hematological malignancies .

属性

IUPAC Name

4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPLCNBDLZIFG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912445-55-6
Record name Branebrutinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912445556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Branebrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15347
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BRANEBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LBRZUYSHU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。